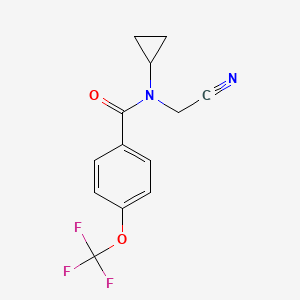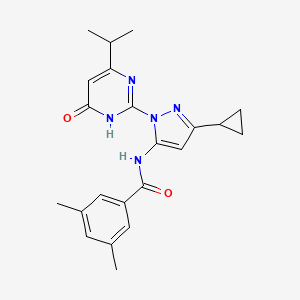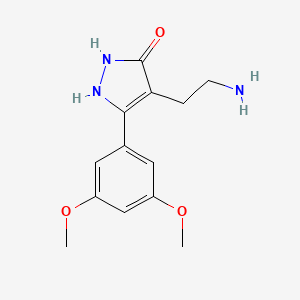![molecular formula C3H8Cl2N4 B2485374 2H-[1,2,4]Triazol-3-YL-methylamine dihydrochloride CAS No. 859791-21-2](/img/structure/B2485374.png)
2H-[1,2,4]Triazol-3-YL-methylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of derivatives related to 1,2,4-triazole has been extensively studied, with methodologies focusing on the use of different precursor compounds and reaction conditions to achieve the desired triazole derivatives. For example, the reduction of specific substituted triazole compounds with sodium borohydride has been reported to yield targeted triazole derivatives (Ye Jiao et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including "(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride," has been characterized using various analytical techniques, such as X-ray crystallography. Studies reveal detailed insights into the crystal structure, highlighting intermolecular hydrogen bonding and the spatial arrangement of molecules (Xu Liang-zhong et al., 2006).
Chemical Reactions and Properties
The reactivity of triazole derivatives towards various reagents and conditions has been explored to understand their chemical behavior. For instance, the aerobic oxidative cycloaddition of α-chlorotosylhydrazones with arylamines has been used to construct 1,2,3-triazoles under metal-free conditions, highlighting the versatility of triazole compounds in chemical synthesis (Hui-Wen Bai et al., 2015).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, have been studied to gain insights into their stability and applicability in different environments. The crystal structure analysis often reveals the presence of solvent adducts, indicating the solvation tendencies of these compounds (Xue-li Zhang et al., 2005).
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Drug Development
Triazoles, including (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride, are acknowledged for their diverse biological activities, making them an integral part of the development of new drugs. The broad range of activities includes anti-inflammatory, antimicrobial, and antiviral properties, and they are crucial in the fight against neglected diseases that predominantly affect the poor and vulnerable. There is a continuous effort to discover more efficient preparations for these triazoles, aligning with green chemistry, energy saving, and sustainability principles (Ferreira et al., 2013).
Industrial Applications
(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride and its derivatives are fundamental raw materials in the fine organic synthesis industry. These compounds are extensively used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. They also find applications in producing anti-corrosion additives, analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatile industrial applications (Nazarov et al., 2021).
Proton-Conducting Polymeric Membranes
1H-1,2,4-Triazole-based compounds are being explored for their role in the development of proton-conducting fuel cell membranes. These compounds have been noted to significantly improve the basic characteristics of electrolyte membranes, enhance their film-forming ability, increase thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This research area demonstrates the potential of these compounds in creating heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Role in Synthesis and Chemical Reactions
These compounds are also pivotal in chemical synthesis and reactions. They are utilized in the production of optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their significance is highlighted in their role as corrosion inhibitors and in controlling pests in agriculture. The low toxicity of these derivatives further emphasizes their importance in various scientific and industrial applications (Parchenko, 2019).
Mecanismo De Acción
Target of Action
The primary targets of (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride are human blood coagulation factors, specifically Factor XIIa and Thrombin . These proteins play a crucial role in the blood clotting process, making them important targets for anticoagulant drugs .
Mode of Action
(1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride interacts with its targets by inhibiting their activity. The compound binds to the active sites of Factor XIIa and Thrombin, preventing them from catalyzing the reactions necessary for blood clot formation . This results in an anticoagulant effect, reducing the risk of thrombosis .
Biochemical Pathways
The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting Factor XIIa and Thrombin, the compound disrupts this cascade, preventing the conversion of fibrinogen to fibrin, a key step in clot formation . This can have downstream effects on other processes, such as platelet aggregation .
Pharmacokinetics
The compound’s molecular weight (13457 g/mol ) suggests that it may be well-absorbed and distributed in the body
Result of Action
The inhibition of Factor XIIa and Thrombin by (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride results in a decrease in blood clot formation. This can prevent thrombosis, a condition characterized by the formation of potentially harmful clots within blood vessels . Additionally, the compound has been shown to affect thrombin- and cancer-cell-induced platelet aggregation , which could have implications for the treatment of certain cancers.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride involves the reaction of 1H-1,2,4-triazole-5-carboxaldehyde with methylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1H-1,2,4-triazole-5-carboxaldehyde", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 1H-1,2,4-triazole-5-carboxaldehyde to a reaction flask", "Step 2: Slowly add methylamine to the reaction flask while stirring", "Step 3: Heat the reaction mixture to 50-60°C and stir for 2-3 hours", "Step 4: Cool the reaction mixture to room temperature", "Step 5: Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt", "Step 6: Filter the solid product and wash with cold water", "Step 7: Dry the product under vacuum to obtain (1H-1,2,4-Triazol-5-ylmethyl)amine dihydrochloride" ] } | |
Número CAS |
859791-21-2 |
Fórmula molecular |
C3H8Cl2N4 |
Peso molecular |
171.03 g/mol |
Nombre IUPAC |
N-methyl-1H-1,2,4-triazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C3H6N4.2ClH/c1-4-3-5-2-6-7-3;;/h2H,1H3,(H2,4,5,6,7);2*1H |
Clave InChI |
RKVPLJQHIZEIOL-UHFFFAOYSA-N |
SMILES |
C1=NNC(=N1)CN.Cl.Cl |
SMILES canónico |
CNC1=NC=NN1.Cl.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2485291.png)
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2485294.png)
![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485298.png)
![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)




![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)